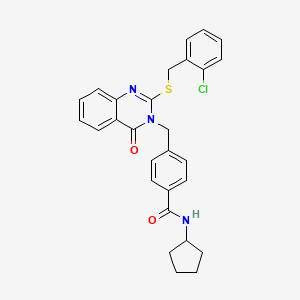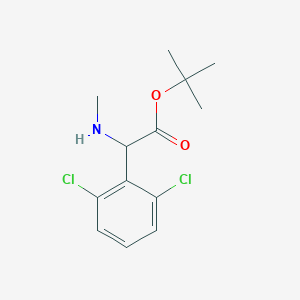
Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate, also known as BDA-410, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists and has shown potential as a therapeutic agent for the treatment of various neurological disorders.
Mecanismo De Acción
Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate acts as a non-competitive antagonist of the NMDA receptor, which is a glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes in the brain. By blocking NMDA receptors, this compound can prevent the excessive activation of these receptors, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and oxidative stress markers in the brain, which can contribute to the pathophysiology of neurological disorders. This compound has also been shown to improve synaptic plasticity and reduce neuronal damage in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate in lab experiments is its high potency and selectivity for NMDA receptors. This allows researchers to study the role of NMDA receptors in various neurological disorders and evaluate the potential therapeutic effects of NMDA receptor antagonists. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to administer in animal models.
Direcciones Futuras
There are several future directions for the study of Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate. One potential direction is to investigate the potential therapeutic effects of this compound in other neurological disorders, such as traumatic brain injury and stroke. Another direction is to evaluate the safety and efficacy of this compound in clinical trials for the treatment of Alzheimer's disease and other neurological disorders. Additionally, future studies could focus on developing more efficient synthesis methods for this compound and improving its solubility in water to facilitate its use in lab experiments.
Métodos De Síntesis
The synthesis of Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate involves the reaction of 2,6-dichloroaniline with tert-butyl 2-bromoacetate in the presence of potassium carbonate and copper powder. The resulting intermediate is then reacted with methylamine to yield this compound. This method has been reported to yield this compound in high purity and yield.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that this compound can effectively block NMDA receptors, which play a crucial role in the pathophysiology of these disorders. This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2/c1-13(2,3)18-12(17)11(16-4)10-8(14)6-5-7-9(10)15/h5-7,11,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMVSPIVLXSZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C(C=CC=C1Cl)Cl)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanopropyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2648114.png)
![9-butyl-3-(4-chlorophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2648116.png)

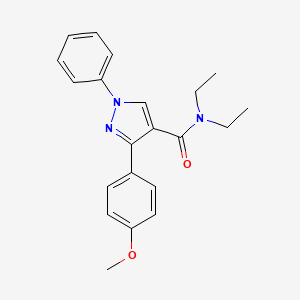

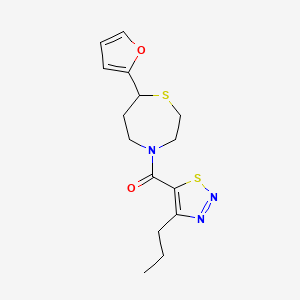
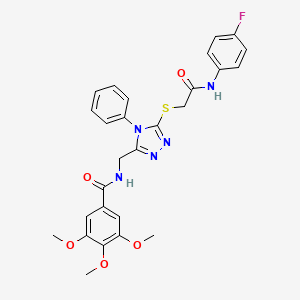
![[2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2648124.png)
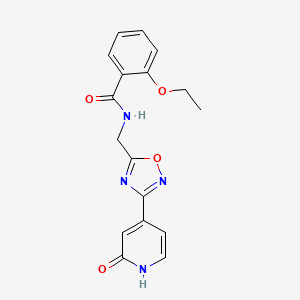

![5-Oxa-8-azaspiro[3.5]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2648127.png)
![5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2648131.png)
